
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group and a methyl group, which significantly influences its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the construction of the pyrimidine ring followed by the introduction of the difluoromethyl and methyl groups. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms often makes it more reactive compared to non-fluorinated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated drugs and materials.
Biology: In biological research, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be used as a probe to study biological processes involving fluorinated compounds. It may also serve as a precursor for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets due to the presence of fluorine atoms makes it a candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
6-(Difluoromethyl)pyrimidine-2,4-dione
3-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-(Difluoromethyl)-3-methylpyrimidine
Uniqueness: 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups provides a unique combination of properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGTUFOYKCUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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